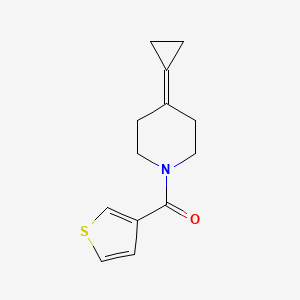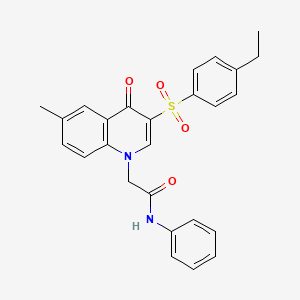![molecular formula C12H18F3NO3 B2859209 Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate CAS No. 2137642-59-0](/img/structure/B2859209.png)
Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a complex organic molecule that contains several functional groups, including a tert-butyl group, a trifluoromethyl group, a carboxylate group, and a spirocyclic structure . The presence of these groups suggests that this compound could have interesting chemical properties and could potentially be used in various chemical reactions.
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, is quite complex. It contains a spirocyclic structure, which is a type of cyclic compound where two rings share a single atom. In this case, the shared atom is part of a six-membered ring and a five-membered ring . The compound also contains several functional groups, including a tert-butyl group, a trifluoromethyl group, and a carboxylate group .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound are determined by its molecular structure and the nature of its functional groups. Some potential properties of this compound could include its solubility in various solvents, its melting and boiling points, and its reactivity with other compounds .Aplicaciones Científicas De Investigación
Synthesis and Molecular Structure
- Synthesis Approaches : Efficient and scalable synthetic routes have been developed for tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound useful for further selective derivation on azetidine and cyclobutane rings. This compound provides access to chemical spaces complementary to piperidine ring systems (Meyers et al., 2009).
- Molecular Structure Analysis : The compound tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.2]octane-5-carboxylate has been synthesized and characterized, including its molecular structure determined via single crystal X-ray diffraction analysis (Moriguchi et al., 2014).
Chemical Reactions and Mechanisms
- Photochemical and Thermal Rearrangement : Research on the photochemical and thermal rearrangement of oxaziridines, involving tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro compounds, provides evidence supporting stereoelectronic theory in explaining regioselectivities observed in these rearrangements (Lattes et al., 1982).
- Decarboxylative Coupling Reactions : Palladium-catalyzed decarboxylative coupling reactions involving alkynyl carboxylic acids, including those similar to tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro compounds, have been studied for their high reactivity and functional group tolerance (Moon et al., 2009).
Applications in Organic Chemistry
- Catalytic Reactions : The use of tert-butyl hydroperoxide in combination with various catalysts has been explored for generating specific radicals and intermediates, which can be applied in the synthesis of compounds structurally related to tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro (Li et al., 2015).
- Spirolactams Synthesis : Research has been conducted on the synthesis of spirolactams, which are conformationally restricted pseudopeptides. These compounds, including those structurally similar to tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro, show potential for use in peptide synthesis as constrained surrogates (Fernandez et al., 2002).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It’s known that the compound contains a pyrrolidine ring, which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases .
Biochemical Pathways
The pyrrolidine ring in its structure suggests that it might interact with various biochemical pathways, influencing the activity of different enzymes and proteins .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of “Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2The tert-butyl ester group in its structure is known for its excellent stability against various nucleophiles and reducing agents, as well as its convenient deprotection under acidic conditions . This suggests that the compound might have good bioavailability.
Propiedades
IUPAC Name |
tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18F3NO3/c1-10(2,3)19-9(17)16-6-4-11(5-7-16)8(18-11)12(13,14)15/h8H,4-7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFNOQQZJXYJPAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)C(O2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18F3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(trifluoromethyl)-1-oxa-6-azaspiro[2.5]octane-6-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2859128.png)
![1-Oxa-9-thia-4-azaspiro[5.5]undecane](/img/structure/B2859132.png)
![(E)-N-(2-([2,3'-bithiophen]-5-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide](/img/structure/B2859133.png)
![N-(1,4-dioxaspiro[4.4]nonan-2-ylmethyl)-2,4,6-trimethylbenzenesulfonamide](/img/structure/B2859134.png)
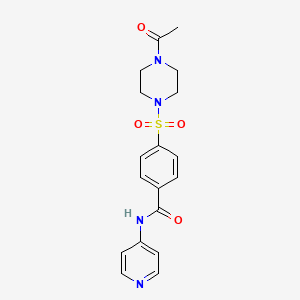
![(Z)-N-(3-allyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)-2,6-dimethoxybenzamide](/img/structure/B2859137.png)
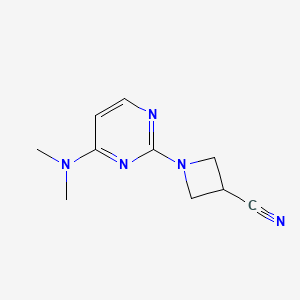


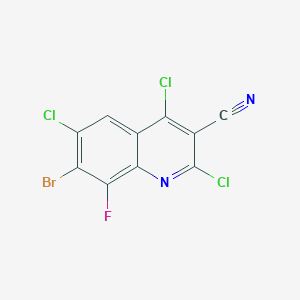
![2-((3-(furan-2-ylmethyl)-4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2859145.png)
